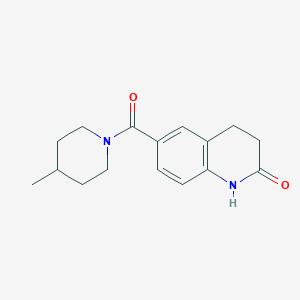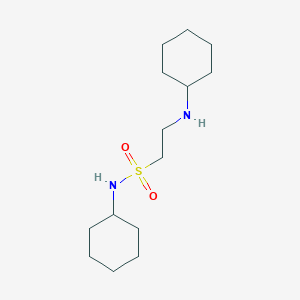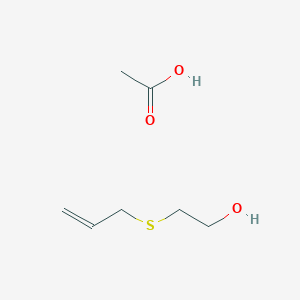
6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a piperidine moiety, which is a six-membered ring containing nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinolinone core is replaced by the piperidine derivative.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the quinolinone core under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinolinone or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium)
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups
Reduction: Reduced quinolinone derivatives with hydrogenated rings
Substitution: Substituted quinolinone or piperidine derivatives with various functional groups
科学的研究の応用
6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one
- 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid
- Piperidine derivatives
Uniqueness
This compound is unique due to its specific combination of a quinolinone core and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
83735-02-8 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
6-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-18(9-7-11)16(20)13-2-4-14-12(10-13)3-5-15(19)17-14/h2,4,10-11H,3,5-9H2,1H3,(H,17,19) |
InChIキー |
IOJKNUKBGYDVPH-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)



![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)


![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)


![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
